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molecular formula C5H7IN4 B1356948 5-Iodo-6-methylpyrimidine-2,4-diamine CAS No. 189810-94-4

5-Iodo-6-methylpyrimidine-2,4-diamine

Cat. No. B1356948
M. Wt: 250.04 g/mol
InChI Key: QMUTWHHZQHROTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426432B2

Procedure details

To a 100 mL steel pressure vessel was added 2-amino-4-chloro-6-methylpyrimidine (4.00 g, 28.00 mmol). A saturated solution of NH3 in MeOH (40 mL) was added and the vessel sealed. The pressure vessel was placed into a 160° C. oil bath and heated for 15 h. The vessel was cooled to 0° C. and opened and the solvent removed to give the crude diaminopyrimidine (4.4 g) as the HCl salt. The crude salt was dissolved in MeOH (82.5 mL), and ICl (82.5 mL) was added dropwise over 50 min. The reaction was stirred at 25° C. for 14 h and the solvent removed. The viscous oil was stirred in Et2O (300 mL) for 30 min. The resulting solid was filtered and washed with Et2O (3×20 mL) to give the crude iodinated pyrimidine as a yellow solid (10.1 g). The solids were suspended in 1, 0 N NaOH (300 mL) and stirred at 25° C. for 2 h. The solids were filtered, washed with water (2×20 mL), and allowed to dry to afford 2,4-Diamino-5-iodo-6-methylpyrimidine as a white powder (5.6 g, 80%). An analytical sample was prepared by recrystallization from MeCN to give 2,4-Diamino-5-iodo-6-methylpyrimidine as colorless crystals: Rf=0.25 (9:1, CHCl3:MeOH); mp=154-156° C.; 1H NMR (DMSO-d6) δ 6.38 (s, 2H), 6.09 (s, 2H), 2.24 (s, 3H); 13C NMR (DMSO-d6) δ 166.7, 163.0, 162.3, 63.8, 28.4; HREI[M+]249.9715 (calculated C5H7IN4: 249.9715); Anal. (C5H7IN4) C, H, N.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
82.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
82.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([CH3:9])[N:3]=1.[NH3:10].[I:11]Cl.[OH-].[Na+]>CO>[NH2:1][C:2]1[N:7]=[C:6]([NH2:10])[C:5]([I:11])=[C:4]([CH3:9])[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Three
Name
crude salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
82.5 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
82.5 mL
Type
reactant
Smiles
ICl
Step Five
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 25° C. for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the vessel sealed
CUSTOM
Type
CUSTOM
Details
was placed into a 160° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to give the crude diaminopyrimidine (4.4 g) as the HCl salt
CUSTOM
Type
CUSTOM
Details
the solvent removed
STIRRING
Type
STIRRING
Details
The viscous oil was stirred in Et2O (300 mL) for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with Et2O (3×20 mL)
CUSTOM
Type
CUSTOM
Details
to give the crude iodinated pyrimidine as a yellow solid (10.1 g)
STIRRING
Type
STIRRING
Details
stirred at 25° C. for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with water (2×20 mL)
CUSTOM
Type
CUSTOM
Details
to dry

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)N)I)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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